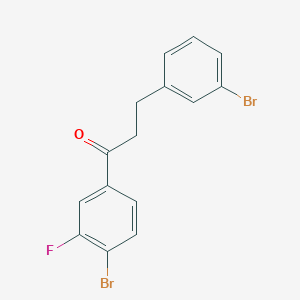

1-(4-Bromo-3-fluorophenyl)-3-(3-bromophenyl)propan-1-one

Description

Properties

IUPAC Name |

1-(4-bromo-3-fluorophenyl)-3-(3-bromophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Br2FO/c16-12-3-1-2-10(8-12)4-7-15(19)11-5-6-13(17)14(18)9-11/h1-3,5-6,8-9H,4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPCXGFNIAPLZFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CCC(=O)C2=CC(=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Br2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of substituted propiophenones such as 1-(4-Bromo-3-fluorophenyl)-3-(3-bromophenyl)propan-1-one typically relies on carbonyl coupling reactions that form the ketone linkage between two aromatic rings. The key synthetic routes include:

Friedel-Crafts Acylation : This classic method involves the acylation of an aromatic ring with an acyl chloride or anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is performed under anhydrous conditions to avoid catalyst deactivation. This method is widely used for preparing aryl ketones with various substituents, including halogens.

Claisen-Schmidt Condensation : This base-catalyzed aldol condensation between an aromatic aldehyde and a ketone can be employed to form α,β-unsaturated ketones, which can be subsequently reduced to propiophenones. This method allows for the introduction of halogen substituents on either aromatic ring by selecting appropriately substituted starting materials.

Cross-Coupling Reactions : Modern synthetic approaches may utilize palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi) to construct biaryl ketones by coupling aryl halides with organometallic reagents bearing ketone functionalities.

Specific Preparation Method for this compound

Although direct literature sources specifically detailing the preparation of this compound are limited, the synthesis can be inferred based on analogous compounds and standard organic synthesis protocols:

Starting Materials : The synthesis begins with halogenated aromatic precursors such as 4-bromo-3-fluoroacetophenone and 3-bromobenzene derivatives.

Friedel-Crafts Acylation Route : A plausible route involves the Friedel-Crafts acylation of 3-bromobenzene with 4-bromo-3-fluoroacetyl chloride or its equivalent in the presence of AlCl3. The reaction conditions must be carefully controlled to preserve the fluorine substituent and avoid poly-substitution.

-

- Solvent: Anhydrous dichloromethane or carbon disulfide.

- Temperature: Typically 0°C to room temperature to moderate reactivity.

- Catalyst: Aluminum chloride (AlCl3) in stoichiometric or catalytic amounts.

- Time: Several hours under inert atmosphere to prevent moisture interference.

Purification : The crude product is purified by recrystallization or column chromatography to isolate the desired ketone with high purity.

Alternative Synthetic Approaches

Claisen-Schmidt Condensation Followed by Reduction : Starting from 4-bromo-3-fluorobenzaldehyde and 3-bromoacetophenone, a Claisen-Schmidt condensation can form the corresponding chalcone intermediate, which can be hydrogenated to yield the propiophenone.

Cross-Coupling Strategy : Employing Suzuki coupling between 3-bromophenylboronic acid and 4-bromo-3-fluoropropiophenone derivatives under palladium catalysis could also afford the target compound.

Data Table: Comparative Preparation Parameters for Halogenated Propiophenones

| Parameter | Friedel-Crafts Acylation | Claisen-Schmidt Condensation + Reduction | Cross-Coupling Reaction |

|---|---|---|---|

| Starting Materials | Halogenated aryl acyl chloride + aryl ring | Halogenated aryl aldehyde + halogenated aryl ketone | Halogenated aryl boronic acid + halogenated aryl halide |

| Catalyst | Aluminum chloride (AlCl3) | Base (NaOH, KOH) | Palladium catalyst (Pd(PPh3)4 or Pd(OAc)2) |

| Solvent | Anhydrous DCM, CS2 | Ethanol, water | Toluene, DMF, or dioxane |

| Temperature | 0°C to room temperature | Room temperature to reflux | 80–120°C |

| Reaction Time | Several hours | Several hours | Several hours |

| Purification | Recrystallization, chromatography | Recrystallization, chromatography | Chromatography |

| Advantages | Direct ketone formation, high yield | Mild conditions, versatile intermediates | High selectivity, tolerance to functional groups |

| Limitations | Sensitive to moisture, possible poly-substitution | Requires subsequent reduction step | Requires expensive catalysts, optimization needed |

Research Findings and Notes

The presence of both bromine and fluorine substituents on the aromatic rings demands careful control of reaction conditions to prevent undesired side reactions such as dehalogenation or multiple substitutions.

Literature on similar compounds (e.g., 3-(4-bromophenyl)-1-(4-chloro-3-fluorophenyl)propan-1-one) indicates the Claisen-Schmidt condensation as a viable preparative route, which may be adapted for this compound.

Friedel-Crafts acylation remains a robust method for synthesizing halogenated propiophenones, with industrial scalability demonstrated for related compounds.

No direct synthesis protocols from major chemical databases or publications were found explicitly for this compound; however, the methods described align with standard organic synthesis practices for halogenated aryl ketones.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-3-fluorophenyl)-3-(3-bromophenyl)propan-1-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, DMF), and bases (e.g., sodium hydroxide).

Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, THF).

Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetone).

Major Products:

Substitution: Derivatives with different functional groups replacing the bromine atoms.

Reduction: Corresponding alcohols.

Oxidation: Carboxylic acids or other oxidized products.

Scientific Research Applications

1-(4-Bromo-3-fluorophenyl)-3-(3-bromophenyl)propan-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for pharmaceuticals, agrochemicals, and materials science.

Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers study its interactions with biological targets to develop new therapeutic agents.

Medicine: Explored for its potential use in drug discovery and development. Its unique structure makes it a candidate for designing new drugs with improved efficacy and safety profiles.

Industry: Utilized in the production of specialty chemicals and advanced materials. Its reactivity and functional groups make it valuable in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-fluorophenyl)-3-(3-bromophenyl)propan-1-one depends on its specific application:

Biological Activity: The compound may interact with specific enzymes, receptors, or other molecular targets in biological systems. These interactions can modulate biochemical pathways, leading to desired therapeutic effects.

Chemical Reactivity: The presence of bromine and fluorine atoms influences the compound’s reactivity, making it suitable for various chemical transformations. The carbonyl group also plays a crucial role in its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Chalcones (1,3-diarylpropan-1-ones) are a versatile class of compounds with tunable bioactivity based on substituent patterns. Below is a comparative analysis of 1-(4-bromo-3-fluorophenyl)-3-(3-bromophenyl)propan-1-one and structurally related analogs:

Table 1: Structural and Bioactive Comparison of Halogenated Chalcones

Key Findings

Substituent Effects on Cytotoxicity: The 3-bromophenyl moiety in the target compound is shared with analogs like Compound 3 (IC50 = 422.22 μg/mL) and Compound 4 (IC50 = 22.41 μg/mL) . The drastic difference in their cytotoxicity highlights the critical role of the β-substituent (e.g., p-tolyl vs. 4-isopropylphenyl) in modulating bioactivity.

Halogen Positioning and Electronic Effects :

- The 4-bromo-3-fluorophenyl group introduces steric and electronic effects distinct from simpler halogenated analogs. Fluorine’s electronegativity may enhance solubility and metabolic stability compared to purely brominated derivatives .

Anti-Inflammatory Potential: Analog 3c (1-(4-methoxyphenyl)-3-(3-bromophenyl)propen-1-one) demonstrated dose-dependent anti-inflammatory activity in carrageenan-induced edema models, suggesting that bromine at the 3-position synergizes with electron-donating groups (e.g., methoxy) for therapeutic effects .

Synthetic Accessibility :

- The target compound’s synthesis likely parallels methods used for analogs, such as Claisen-Schmidt condensation or microwave-assisted routes, though yields may vary due to steric hindrance from bromine and fluorine .

Biological Activity

1-(4-Bromo-3-fluorophenyl)-3-(3-bromophenyl)propan-1-one, a compound with the molecular formula and a molecular weight of approximately 386.05 g/mol, is classified as an aryl ketone. Its structure features multiple halogen substitutions, which may influence its biological properties. This article reviews the available data on the biological activity of this compound, focusing on its potential pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's unique arrangement of bromine and fluorine atoms on the aromatic rings is expected to confer distinct chemical reactivity. The presence of these halogens typically enhances lipophilicity, potentially improving the compound's interaction with biological targets.

| Property | Detail |

|---|---|

| Molecular Formula | |

| Molecular Weight | 386.05 g/mol |

| CAS Number | 898761-61-0 |

| Chemical Class | Aryl Ketone |

The biological mechanisms through which this compound may exert its effects can be inferred from studies on similar compounds:

- Inhibition of Key Enzymes : Many aryl ketones act as inhibitors of enzymes involved in critical pathways such as DNA replication or metabolic processes.

- Receptor Interaction : The lipophilicity conferred by halogen substitutions may enhance binding to various receptors, influencing cell signaling pathways.

- Biofilm Disruption : Some derivatives have shown potential in disrupting biofilm formation in bacteria, thereby enhancing their antimicrobial efficacy .

Case Studies and Research Findings

Several studies have explored the activities of structurally related compounds:

- Antimicrobial Evaluation : A study found that certain pyrazole derivatives exhibited significant antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against various pathogens . Although not directly related to our compound, these findings suggest a promising direction for further research into its antimicrobial properties.

- Synergistic Effects : Research indicated that some derivatives could enhance the efficacy of existing antibiotics like Ciprofloxacin when used in combination therapy . This raises the possibility that this compound could similarly exhibit synergistic effects.

Q & A

Basic: What are the established synthetic routes for 1-(4-Bromo-3-fluorophenyl)-3-(3-bromophenyl)propan-1-one, and what key reaction parameters influence yield and purity?

Methodological Answer:

The synthesis typically involves halogenation and Friedel-Crafts acylation. A common approach is bromination of precursor aryl ketones using stoichiometric bromine in chloroform, followed by dehydrohalogenation with triethylamine to isolate the α,β-unsaturated ketone intermediate. Key parameters include:

- Stoichiometry control : Excess bromine may lead to over-bromination, reducing yield .

- Solvent choice : Chloroform is preferred for its inertness and ability to dissolve halogenated intermediates .

- Purification : Column chromatography or recrystallization (e.g., from acetone) ensures high purity .

Basic: How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?

Methodological Answer:

- NMR spectroscopy : Analyze - and -NMR to verify substituent positions and coupling patterns. For example, deshielded carbonyl carbons (~200 ppm) confirm the propanone backbone .

- X-ray crystallography : Single-crystal diffraction provides absolute configuration. Use SHELXL for refinement, accounting for halogen-heavy atoms (Br, F) to resolve disorder or thermal motion artifacts .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (±5 ppm error) .

Advanced: What advanced strategies are recommended for optimizing regioselectivity in halogenation reactions during the synthesis of brominated propanone derivatives?

Methodological Answer:

- Directing groups : Introduce electron-withdrawing groups (e.g., -NO) to meta positions to steer bromination .

- Catalytic systems : Use Lewis acids like FeCl to enhance para-selectivity in aromatic bromination .

- Temperature modulation : Lower temperatures (0–5°C) reduce kinetic competition, favoring desired regioisomers .

- Computational pre-screening : DFT calculations predict bromination sites based on aryl ring electron density .

Advanced: What methodological challenges arise when refining the crystal structure of halogenated propanones using SHELX software, and how can they be addressed?

Methodological Answer:

- Disordered halogens : Bromine and fluorine atoms may exhibit positional disorder. Use PART and SUMP instructions in SHELXL to model partial occupancies .

- Thermal motion anisotropy : Apply anisotropic displacement parameters (ADPs) for heavy atoms to improve R-factor convergence .

- Twinning : For twinned crystals, apply TWIN and BASF commands in SHELXL to deconvolute overlapping reflections .

Advanced: How does the electronic interplay between bromine and fluorine substituents influence the chemical reactivity of this compound compared to its analogs?

Methodological Answer:

- Electron-withdrawing effects : Fluorine’s -I effect deactivates the aryl ring, reducing electrophilic substitution reactivity at para positions. Bromine’s polarizability enhances leaving-group ability in nucleophilic substitutions .

- Steric effects : Ortho-fluorine creates steric hindrance, slowing reactions at adjacent sites (e.g., Suzuki coupling) compared to non-fluorinated analogs .

- Comparative studies : Analogues lacking fluorine (e.g., 1-(4-Bromophenyl)-3-(3-bromophenyl)propan-1-one) show faster SNAr reactivity but lower metabolic stability in biological assays .

Advanced: How should researchers design experiments to resolve contradictions in biological activity data observed for halogenated propanones in cytotoxicity assays?

Methodological Answer:

- Dose-response profiling : Test multiple concentrations (e.g., 0.1–100 µM) to identify non-linear effects or toxicity thresholds .

- Control experiments : Include halogen-free analogs to isolate substituent-specific effects (e.g., fluorine’s role in membrane permeability) .

- Mechanistic studies : Use fluorescence quenching or SPR to assess direct target binding vs. indirect cytotoxicity (e.g., ROS generation) .

- Data normalization : Account for batch-to-batch purity variations (e.g., via HPLC) to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.